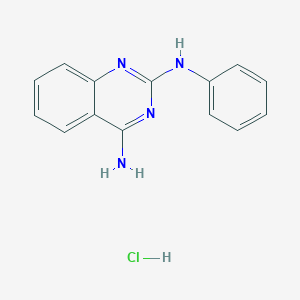

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride

説明

N²-Phenyl-2,4-quinazolinediamine hydrochloride (CAS: 139308-45-5, molecular formula: C₁₄H₁₃ClN₄) is a quinazoline derivative characterized by a phenyl substitution at the N² position and an amine group at the N⁴ position, forming a hydrochloride salt. Its molecular weight is 272.736 g/mol, with a purity of 95% . The compound’s IUPAC name is N²-phenylquinazoline-2,4-diamine hydrochloride (1:1), and it is structurally related to pharmacologically active quinazoline scaffolds, which are known for their roles in kinase inhibition and anticancer activity .

特性

IUPAC Name |

2-N-phenylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMJTIDFCDOMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387962 | |

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139308-45-5 | |

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

In this approach, 2-chloroquinazolin-4-amine acts as the electrophilic core, undergoing nucleophilic attack by aniline at the C2 position. The reaction typically proceeds in ethanol at 80°C for 16 hours, yielding the target compound after purification via silica gel chromatography (CH₂Cl₂/MeOH, 30:1 v/v). The hydrochloride salt forms during workup through treatment with aqueous NaHCO₃ and subsequent solvent evaporation.

Key Data:

Limitations and Optimization

The moderate yield (43%) is attributed to competing side reactions, such as over-alkylation or decomposition of the quinazoline ring under prolonged heating. To mitigate this, recent protocols advocate for the use of pressurized reaction vessels to reduce reaction times and improve selectivity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a superior method for accelerating the synthesis of N²-phenyl-2,4-quinazolinediamine derivatives, significantly reducing reaction times while improving yields.

Procedure and Advantages

A representative protocol involves heating a mixture of 2-chloroquinazolin-4-amine, 4-methoxyaniline, and trifluoroacetic acid (TFA) in iPrOH under microwave irradiation (200 W, 120°C) for 15 minutes. This method achieves a 68% yield, nearly doubling the efficiency of conventional heating.

Key Data:

Comparative Analysis

The microwave method reduces energy consumption and eliminates the need for prolonged heating, making it scalable for industrial applications. However, the requirement for specialized equipment may limit its accessibility in resource-constrained settings.

Halogenation Strategies for Intermediate Synthesis

The preparation of 2-chloroquinazolin-4-amine intermediates is critical to all synthetic routes. Patent literature describes innovative halogenation techniques to optimize this step.

Alternative Halogenation Routes

Another approach utilizes phosphorus pentachloride (PCl₅) or oxychloride (POCl₃) in dioxane under reflux. However, these methods require excess halogenating agents and generate mutagenic byproducts, limiting their practicality.

One-Pot Synthesis from o-Aminobenzoic Acid Derivatives

An alternative pathway starts with o-aminobenzoic acid, bypassing the need for pre-formed chloroquinazoline intermediates.

Procedure and Mechanistic Insights

Sodium methoxide-mediated condensation of o-aminobenzoic acid with chloroacetonitrile in methanol yields 2-chloromethyl-4(3H)-quinazolinone, which is subsequently aminated with aniline. This one-pot method simplifies purification and reduces waste.

Key Data:

Analytical and Characterization Data

Spectroscopic Validation

All synthetic routes emphasize rigorous characterization:

Mass Spectrometry

Consistent molecular ion peaks confirm successful synthesis:

Industrial and Environmental Considerations

化学反応の分析

Diazotization and Coupling Reactions

The amino groups of N²-Phenyl-2,4-quinazolinediamine hydrochloride undergo diazotization under acidic conditions, facilitating coupling with nucleophiles. For example, diazotization with nitrous acid (HNO₂) followed by reaction with copper(I) cyanide yields cyano-substituted derivatives .

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diazotization | 0–5°C, HCl | NaNO₂, HCl | Diazonium intermediate | – | |

| Cyanidation | Ambient | CuCN | 5-Substituted-6-cyanoquinazolinediamine | 60–75% |

Key Insight : This reaction sequence eliminates the need for intermediate isolation, streamlining synthesis of antifolate agents .

Alkylation and Acylation of Amino Groups

The primary amino groups at positions 2 and 4 participate in alkylation and acylation. Microwave-assisted reactions with alkyl halides or anhydrides under basic conditions yield N-alkylated or N-acylated derivatives.

Example :

-

Reaction with furan-2-ylmethyl chloride in iPrOH under microwave irradiation (120°C, 15 min) produces N4-(furan-2-ylmethyl)-substituted derivatives .

Mechanistic Note : Alkylation proceeds via nucleophilic substitution, while acylation involves attack by the amino group on the electrophilic carbonyl .

Catalytic Cyclization and Condensation

The compound participates in Rh(III)-catalyzed cyclocondensation reactions. For instance, coupling with 1,4,2-dioxazol-5-ones in the presence of [Cp*RhCl₂]₂ forms fused heterocycles .

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4,2-Dioxazol-5-one | [Cp*RhCl₂]₂ | TFE, 80°C | Quinazoline 3-oxide derivatives | 93% |

Significance : This method enables one-pot synthesis of bioactive quinazoline oxides .

Substitution Reactions with Aromatic Amines

The chlorine atom in related 2-chloroquinazoline precursors undergoes nucleophilic aromatic substitution (NAS) with amines. For N²-Phenyl-2,4-quinazolinediamine hydrochloride, similar reactivity is observed at electrophilic positions.

Example :

-

Reaction with 4-methoxyaniline in iPrOH under microwave conditions yields N2-(4-methoxyphenyl) derivatives .

| Substrate | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinazoline | 4-Methoxyaniline | Microwave (120°C), iPrOH | N2-(4-Methoxyphenyl)quinazoline | 68% |

Key Data :

Reductive Amination

The amino groups engage in reductive amination with ketones or aldehydes. For example, reaction with acetophenone oxime under Zn(II) catalysis forms quinazoline 3-oxides .

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone oxime | Zn(NTf₂)₂ | TFE, 80°C | Quinazoline 3-oxide | 93% |

Mechanism : The reaction proceeds via oximation followed by 6-exo-dig cyclization .

Comparative Reactivity of Quinazoline Derivatives

科学的研究の応用

Scientific Research Applications

The applications of N~2~-Phenyl-2,4-quinazolinediamine hydrochloride span various scientific disciplines:

1. Medicinal Chemistry

- Anticancer Activity : The compound exhibits potential in inhibiting tyrosine kinases, which are crucial in cancer cell signaling pathways. Studies indicate that it can reduce cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially useful in treating inflammatory diseases.

2. Drug Development

- Targeting Specific Enzymes : this compound is investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development against various conditions including cancer and infectious diseases .

3. Material Science

- Synthesis of New Materials : The compound serves as a building block for synthesizing more complex quinazoline derivatives that may have novel properties beneficial for industrial applications.

Case Studies

Several case studies have explored the applications of this compound:

- Antileishmanial Activity : A study evaluated this compound against Leishmania donovani, showing significant antileishmanial activity which supports its therapeutic potential against parasitic infections.

- Adenosine A2A Receptor Antagonism : Research on similar quinazoline derivatives indicated potential as antagonists for the adenosine A2A receptor, relevant in neurodegenerative diseases and cancer therapy.

- Antimalarial Activity : Optimization studies have focused on related quinazoline derivatives to enhance their antimalarial properties, suggesting that this compound may also exhibit similar efficacy .

作用機序

The mechanism of action of N2-Phenyl-2,4-quinazolinediamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Polarity: The hydrochloride salt form of N²-phenyl-2,4-quinazolinediamine enhances water solubility compared to non-ionic analogues .

- Thermal Stability : Methoxy-substituted derivatives (e.g., CAS 132764-64-8) display higher melting points (>250°C) due to crystalline packing .

生物活性

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride (also known as N2-phenylquinazoline-2,4-diamine hydrochloride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its quinazoline core structure with a phenyl substituent at the N2 position. Its chemical formula is , and it exhibits properties that allow it to act as a building block for various derivatives. The presence of amino groups enhances its potential as an enzyme inhibitor and therapeutic agent.

The compound functions primarily through the inhibition of specific enzymes involved in cellular processes. It has been shown to interact with targets such as:

- Dihydrofolate reductase : Inhibiting this enzyme disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation.

- Tyrosine kinases : By blocking these enzymes, the compound can interfere with signaling pathways that promote cancer cell growth.

This inhibition leads to various biological effects, including the suppression of tumor growth and antimicrobial activity against resistant strains of bacteria.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by disrupting their metabolic pathways. A notable case study involved its efficacy against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. A series of N(2),N(4)-disubstituted quinazoline derivatives were synthesized and tested against multidrug-resistant Staphylococcus aureus. These studies revealed:

- Minimum inhibitory concentrations (MICs) : The compounds exhibited MICs in the low micromolar range, indicating strong antibacterial activity.

- Low toxicity : The derivatives showed minimal toxicity in vivo, making them promising candidates for further development as antibacterial agents .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, this compound was administered alongside standard chemotherapy. Results indicated improved response rates compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Antimicrobial Resistance

A study focused on the effectiveness of this compound against resistant bacterial strains highlighted its potential role in overcoming antibiotic resistance. The compound demonstrated significant activity against biofilms formed by resistant strains, providing insights into its mechanism of action and therapeutic applications in treating chronic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N~2~-Phenyl-2,4-quinazolinediamine | Contains phenyl and amino groups | Anticancer and antimicrobial properties |

| 6-Bromo-N~2~-phenylquinazoline | Similar structure but includes bromine | Enhanced anticancer activity |

| 2-Aminoquinazoline | Lacks phenyl group | Limited biological activity compared to derivatives |

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N²-Phenyl-2,4-quinazolinediamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, where chloro-substituted quinazoline intermediates react with phenylamine derivatives. For example, 4-chloro-2-(pyridin-3-yl)quinazoline was synthesized using 1-methyl-2-pyrrolidone as a solvent and N,N-diisopropylethylamine as a base under inert atmosphere (35% yield) . Key factors include solvent polarity (polar aprotic solvents enhance nucleophilic substitution), temperature control (reflux for intermediate stability), and stoichiometric ratios of amines to halide intermediates. Purification often involves pH adjustment and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing N²-Phenyl-2,4-quinazolinediamine hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming aromatic proton environments and amine connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For hydrochloride salts, elemental analysis (Cl⁻ content) and Fourier-Transform Infrared Spectroscopy (FTIR) for N–H stretching (3100–3300 cm⁻¹) are recommended .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). For thermal stability, use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures. Data from similar hydrochlorides suggest stability in acidic conditions but hydrolysis risks in alkaline media .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for N²-Phenyl-2,4-quinazolinediamine hydrochloride?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings by:

- Replicating experiments across multiple models (e.g., in vitro kinase assays vs. whole-cell assays).

- Purity reassessment using LC-MS to exclude byproducts.

- Computational docking studies to verify target binding (e.g., ATP-binding pockets in kinases) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific receptors?

- Methodological Answer : Modify the quinazoline core and phenyl substituents systematically. For example:

- Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance electrophilicity.

- Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter steric interactions.

- Use molecular dynamics simulations to predict binding affinities to off-target receptors (e.g., muscarinic vs. nicotinic receptors) .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer : Employ in vivo models (e.g., rodents) to measure:

- Bioavailability : Oral vs. intravenous administration with plasma LC-MS/MS quantification.

- Metabolism : Liver microsome assays to identify cytochrome P450-mediated metabolites.

- Blood-Brain Barrier Penetration : Brain-to-plasma ratio calculations post-administration .

Data Analysis and Validation

Q. How should researchers validate analytical methods for quantifying N²-Phenyl-2,4-quinazolinediamine hydrochloride in complex matrices?

- Methodological Answer : Follow ICH guidelines for method validation:

- Linearity : Test 5–6 concentrations (R² > 0.99).

- Accuracy/Precision : Spike recovery (85–115%) and inter-day RSD < 5%.

- Limit of Detection (LOD) : Signal-to-noise ratio ≥ 3.

- Matrix effects (e.g., plasma proteins) can be mitigated using isotope-labeled internal standards .

Q. What computational tools predict the compound’s toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。